

Application Notes and Protocols for SR2640 Hydrochloride in Cell-Based Assays

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Compound of Interest

Compound Name: SR2640 hydrochloride

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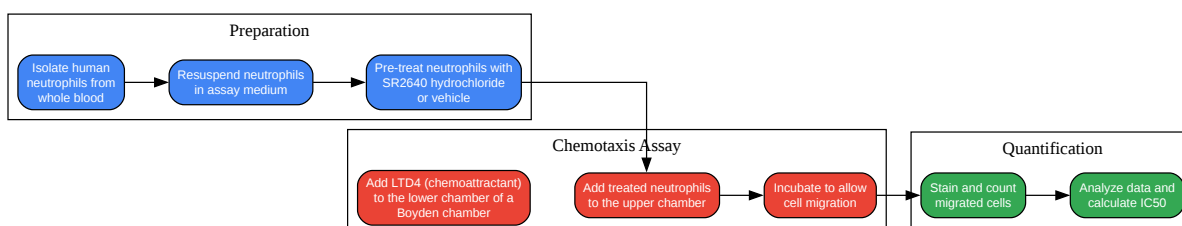
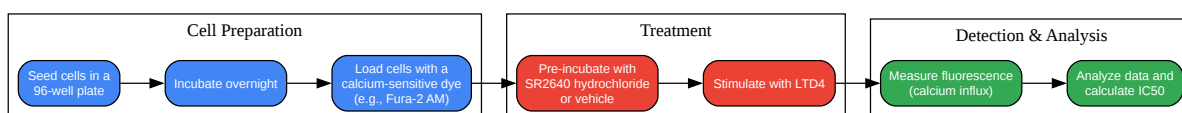
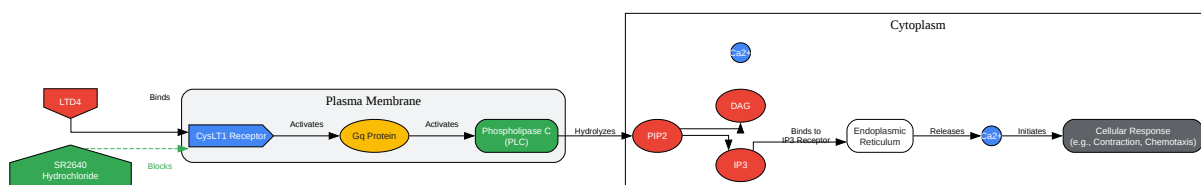
Introduction

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2, with a higher affinity for the CysLT1 receptor.[1][2][3] Cysteinyl leukotrienes (LTD4 and LTE4) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.[4] They exert their effects by binding to CysLT receptors, which are G-protein coupled receptors (GPCRs). The CysLT1 receptor, upon activation by LTD4, couples to a Gq protein, initiating a signaling cascade that results in increased intracellular calcium concentrations and subsequent cellular responses, including smooth muscle contraction and immune cell migration.[1][2] **SR2640 hydrochloride**, by blocking the binding of LTD4 and LTE4 to their receptors, effectively inhibits these downstream signaling events. These application notes provide detailed protocols for utilizing **SR2640 hydrochloride** in two key cell-based assays: a calcium mobilization assay and a neutrophil chemotaxis assay.

Mechanism of Action: CysLT1 Receptor Signaling Pathway

Leukotriene D4 (LTD4) binds to the CysLT1 receptor, a Gq protein-coupled receptor. This binding event triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration is a key signal for various cellular responses. **SR2640 hydrochloride** acts as a competitive antagonist at the CysLT₁ receptor, preventing LTD4 from binding and thereby inhibiting this entire signaling cascade.



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